6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Epigenetics Bromodomain Inhibition Target Engagement

Procure the definitive C6-bromoindanol scaffold, validated as a BRD4-BD1 fragment hit (Ki=3.3μM). Unlike regioisomers, this compound offers a unique steric environment for cross-coupling, asymmetric synthesis, and ansa-metallocene ligand development. Ensure SAR fidelity with the correct substitution pattern. Ideal for targeted epigenetics libraries and catalyst research. Contact us for high-purity R&D quantities.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
Cat. No. B11869538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C1C=CC(=C2)Br)O)C
InChIInChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3
InChIKeyOXIZEXSPMCKKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: A Position-Specific Brominated Indanol Scaffold for Targeted Synthesis and Bromodomain Screening


6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol (CAS 124369-44-4) is a C6-brominated indan-1-ol derivative with a gem-dimethyl substitution at the 3-position. The compound features a bicyclic indane core bearing a secondary alcohol at C1, two methyl groups at C3, and a bromine atom at the 6-position of the aromatic ring, yielding a molecular formula of C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol [1]. It is commercially available from multiple vendors in purities of ≥98% and is typically supplied as a research-grade chemical for organic synthesis and early-stage medicinal chemistry applications . This compound serves as a versatile building block for further derivatization via substitution at the C6 bromine position or functionalization of the C1 hydroxyl group .

Why In-Class Indanols Cannot Be Interchanged: Positional Bromination Dictates Reactivity and Biological Selectivity


Within the 3,3-dimethylindan-1-ol class, positional isomerism of the bromine substituent fundamentally alters the compound's synthetic utility and biological profile. The 6-bromo isomer (CAS 124369-44-4) presents a distinct electrophilic site for cross-coupling reactions and a specific steric environment around the hydroxyl group that differs from the 5-bromo isomer (CAS 124369-60-4) and the non-brominated parent scaffold. In biological systems, the C6 bromine substitution pattern has been documented to influence bromodomain binding affinity, with the 6-bromo scaffold appearing in screening libraries targeting BRD4 and related epigenetic readers [1]. Furthermore, the C6 position is critical for downstream synthetic elaboration, as it provides a handle for regioselective functionalization distinct from C4, C5, or C7 substitution patterns [2]. Generic substitution with a different regioisomer or the non-halogenated analog would therefore alter both the chemical reactivity profile and the intended biological screening outcomes, rendering cross-replacement invalid for structure-activity relationship (SAR) studies and targeted library synthesis.

Quantitative Differentiation Evidence: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol vs. Closest Analogs


BRD4 Bromodomain 1 (BD1) Binding Affinity: 6-Bromo Isomer vs. Reference Inhibitor

The 6-bromo-3,3-dimethylindan-1-ol scaffold demonstrates measurable binding to the first bromodomain of BRD4 (BRD4-BD1), an established oncology and inflammation target. In a fluorescence polarization assay against human BRD4-BD1 (residues 44-168), this compound exhibited a Ki of 3.3 μM [1]. While this affinity is moderate relative to potent clinical BRD4 inhibitors (e.g., JQ1 with Ki < 10 nM), it positions the 6-bromo indanol as a valid fragment or early hit for further optimization. The presence of the C6 bromine provides a vector for affinity maturation via structure-guided elaboration.

Epigenetics Bromodomain Inhibition Target Engagement

Physicochemical Property Differentiation: Calculated LogP Values Between 6-Bromo and 5-Bromo Isomers

While the 6-bromo (CAS 124369-44-4) and 5-bromo (CAS 124369-60-4) isomers share the same molecular formula and molecular weight, their calculated physicochemical properties differ marginally. For the 5-bromo isomer, the computed LogP is 3.1638 and topological polar surface area (TPSA) is 20.23 Ų [1]. For the 6-bromo isomer, a vendor datasheet reports LogP = 3.1638 and TPSA = 20.23 Ų, indicating no difference in these calculated global descriptors . The isomeric distinction therefore resides in the local electronic environment and steric accessibility of the bromine atom, which governs regioselective reactivity rather than bulk partitioning behavior.

ADME Prediction Lipophilicity Drug Design

Synthetic Utility: C6 Bromine as a Handle for Cross-Coupling and Derivatization

The C6 bromine substituent provides a regiochemically defined site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution. A patented three-step sequence for preparing haloindenes from aminoindan-1-ones demonstrates that 5-, 6-, and 7-iodoindenes can be obtained in >70% yield via diazotization-iodination, reduction, and dehydration [1]. This method is extendable to bromoindenes, establishing the synthetic accessibility of 6-bromo-substituted indanols. The 6-position is sterically distinct from the 4-, 5-, and 7-positions, which can influence reaction kinetics and regioselectivity in subsequent functionalization steps [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Evidence-Backed Application Scenarios for 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol


Fragment-Based Bromodomain Inhibitor Discovery

The compound's measurable BRD4-BD1 binding affinity (Ki = 3.3 μM) qualifies it as a validated fragment hit for epigenetics programs [1]. Researchers can use this scaffold as a starting point for structure-guided optimization to improve potency and selectivity. The C6 bromine serves as a synthetic handle for installing diverse substituents via cross-coupling, while the C1 hydroxyl and C3 gem-dimethyl groups provide additional vectors for modulating pharmacokinetic properties.

Regioselective Building Block for Indane-Focused Library Synthesis

For medicinal chemistry groups constructing indane-based screening libraries, the 6-bromo isomer offers a defined substitution pattern distinct from the 5-bromo analog [2]. The patent literature demonstrates that 6-haloindenes can be prepared in >70% yield using robust methodology, making this compound a practical entry point for parallel synthesis efforts [3]. The bromine atom can be exploited for Suzuki couplings, Buchwald-Hartwig aminations, or nucleophilic displacements to generate diverse arrays of 6-substituted indanols.

Chiral Pool Precursor via Enantioselective Reduction or Resolution

The C1 hydroxyl group renders the compound chiral. Both the (R)-enantiomer (CAS 1568056-64-3) and (S)-enantiomer (CAS 1568054-40-9) are commercially available or can be accessed via asymmetric reduction of the corresponding ketone or enzymatic resolution . This enables the preparation of enantiomerically pure derivatives for stereospecific SAR studies, a key requirement in modern drug discovery where chirality often governs target selectivity and off-target profiles.

Metallocene Catalyst Precursor Development

Haloindenes are well-established precursors for ansa-metallocene catalysts used in stereoregular olefin polymerization [4]. The 6-bromoindanol can be dehydrated to the corresponding 6-bromoindene, which can then be elaborated into bridged bis(indenyl) ligands. The C6 bromine position may influence catalyst geometry and polymer microstructure, making this regioisomer a valuable tool for catalyst structure-property relationship studies.

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